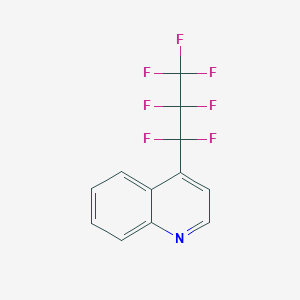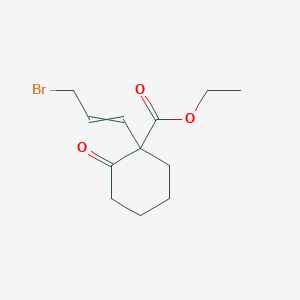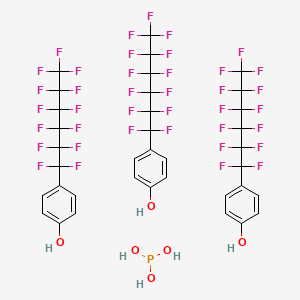
Phosphorous acid--4-(tridecafluorohexyl)phenol (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) is a chemical compound that combines the properties of phosphorous acid and a fluorinated phenol. This compound is of interest due to its unique chemical structure, which includes a phosphorous acid moiety and a highly fluorinated alkyl chain attached to a phenol group. The presence of fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) typically involves the reaction of phosphorous acid with 4-(tridecafluorohexyl)phenol. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the proper formation of the compound. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or crystallization may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) can undergo various chemical reactions, including:
Oxidation: The phosphorous acid moiety can be oxidized to phosphoric acid under specific conditions.
Reduction: The compound can be reduced to form different phosphorous-containing species.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may introduce different functional groups onto the phenol ring.
Applications De Recherche Scientifique
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological membranes.
Industry: The compound is used in the development of advanced materials, including coatings and polymers, due to its chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) involves its interaction with molecular targets through its phosphorous acid and phenol groups. The fluorinated alkyl chain enhances its hydrophobic interactions, making it effective in modifying surfaces and interfaces. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity through its reactive functional groups.
Comparaison Avec Des Composés Similaires
Phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) can be compared with other similar compounds such as:
Phosphorous acid–4-(nonafluorobutyl)phenol: This compound has a shorter fluorinated alkyl chain, which may result in different physical and chemical properties.
Phosphorous acid–4-(pentadecafluorooctyl)phenol: With a longer fluorinated chain, this compound may exhibit even greater hydrophobicity and thermal stability.
The uniqueness of phosphorous acid–4-(tridecafluorohexyl)phenol (1/3) lies in its balanced properties, offering a combination of chemical resistance, thermal stability, and reactivity that makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
201936-68-7 |
|---|---|
Formule moléculaire |
C36H18F39O6P |
Poids moléculaire |
1318.4 g/mol |
Nom IUPAC |
phosphorous acid;4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenol |
InChI |
InChI=1S/3C12H5F13O.H3O3P/c3*13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25;1-4(2)3/h3*1-4,26H;1-3H |
Clé InChI |
BCVGZBNUUPNVDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
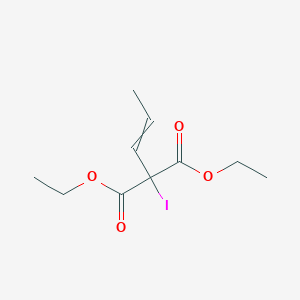

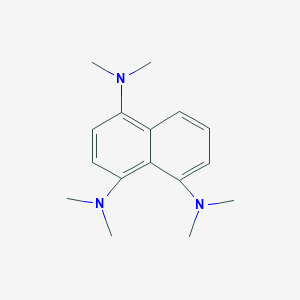

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
